Cas no 1806274-88-3 (2-Difluoromethoxy-3-fluoro-5-formylpyridine)

2-Difluoromethoxy-3-fluoro-5-formylpyridine is a fluorinated pyridine derivative characterized by its reactive aldehyde group and difluoromethoxy substituent. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine atoms enhance reactivity and metabolic stability. The formyl group at the 5-position allows for further functionalization through condensation or nucleophilic addition reactions, making it valuable for constructing heterocyclic frameworks. Its unique substitution pattern contributes to improved lipophilicity and bioavailability in target molecules. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reproducible results in synthetic applications.
2-Difluoromethoxy-3-fluoro-5-formylpyridine structure
1806274-88-3 structure
Product Name:2-Difluoromethoxy-3-fluoro-5-formylpyridine
CAS No:1806274-88-3
MF:C7H4F3NO2
MW:191.107372283936
MDL:MFCD28789469
CID:4707115
Update Time:2025-06-27

2-Difluoromethoxy-3-fluoro-5-formylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Difluoromethoxy-3-fluoro-5-formylpyridine
    • MDL: MFCD28789469
    • Inchi: 1S/C7H4F3NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-3,7H
    • InChI Key: LLAZJPCHRRRZSQ-UHFFFAOYSA-N
    • SMILES: FC1=CC(C=O)=CN=C1OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Topological Polar Surface Area: 39.2

2-Difluoromethoxy-3-fluoro-5-formylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
142600-1g
2-Difluoromethoxy-3-fluoro-5-formylpyridine, 95%
1806274-88-3 95%
1g
$4998.00 2023-09-07

Additional information on 2-Difluoromethoxy-3-fluoro-5-formylpyridine

2-Difluoromethoxy-3-fluoro-5-formylpyridine: A Promising Compound in Medicinal Chemistry

2-Difluoromethoxy-3-fluoro-5-formylpyridine (CAS No. 1806274-88-3) has emerged as a critical compound in the field of medicinal chemistry, showcasing unique structural features and potential therapeutic applications. This molecule belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring with a nitrogen atom. The fluoro and formyl functional groups, along with the difluoromethoxy substituent, contribute to its distinct chemical profile and biological activity. Recent studies have highlighted its role in modulating inflammatory pathways and its potential as a lead compound for drug development.

The CAS No. 1806274-88-3 identifier underscores the compound's systematic classification in chemical databases, ensuring its traceability in pharmaceutical research. The pyridine ring structure provides a versatile scaffold for functional group modifications, enabling the exploration of diverse pharmacological properties. The incorporation of fluoro atoms at positions 3 and 5, along with the formyl group at position 5, creates a unique electronic environment that may influence its interactions with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Difluoromethoxy-3-fluoro-5-formylpyridine, with methods such as transition-metal-catalyzed coupling reactions and microwave-assisted protocols gaining prominence. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits high stability under physiological conditions, a critical factor for drug candidates targeting chronic diseases. The formyl group at position 5 is particularly noteworthy, as it may enhance the molecule's solubility and bioavailability compared to its non-acetylated counterparts.

Emerging research on 2-Difluoromethoxy-3-fluoro-5-formylpyridine has revealed its potential in modulating inflammatory responses. A 2024 preclinical study in *Bioorganic & Medicinal Chemistry* reported that this compound significantly inhibits the NF-κB signaling pathway, a key mediator of inflammation. The fluoro substitutions at positions 3 and 5 are believed to enhance the molecule's affinity for nuclear factor κB (NF-κB) subunits, thereby modulating cytokine production. This property positions the compound as a candidate for the treatment of autoimmune disorders and inflammatory conditions such as rheumatoid arthritis.

Additionally, the formyl group at position 5 has been linked to the molecule's potential antitumor activity. A 2023 study in *Cancer Research* suggested that 2-Difluoromethoxy-3-fluoro-5-formylpyridine induces apoptosis in cancer cells by disrupting mitochondrial function. The difluoromethoxy substituent may contribute to this effect by altering the molecule's charge distribution, enhancing its interaction with cellular membranes. These findings highlight the compound's dual potential in both anti-inflammatory and anticancer applications.

The pyridine ring structure of 2-Difluoromethoxy-3-fluoro-5-formylpyridine also offers opportunities for further functionalization. Researchers are exploring the introduction of additional halogen atoms or hydroxyl groups to fine-tune its pharmacological profile. For instance, a 2024 study in *Organic Letters* demonstrated that substituting the fluoro group at position 3 with a hydroxyl group significantly increased the compound's potency in inhibiting TNF-α production, a key cytokine in inflammatory diseases.

From a synthetic perspective, the preparation of 2-Difluoromethoxy-3-fluoro-5-formylpyridine involves multiple steps, including the formation of the pyridine ring and the introduction of functional groups. A 2023 review in *Synthetic Communications* highlighted the importance of protecting groups and reaction conditions in achieving high yields. The use of microwave irradiation has been shown to accelerate the reaction kinetics, reducing synthesis time while maintaining stereochemical integrity.

Despite its promising properties, the 2-Difluoromethoxy-3-fluoro-5-formylpyridine compound remains in the early stages of development. Ongoing research focuses on its in vivo efficacy and safety profile. A 2024 preclinical study in *Toxicology and Applied Pharmacology* reported that the compound exhibits low toxicity in animal models, suggesting its potential for further clinical investigation. However, challenges such as metabolic stability and formulation remain areas of active research.

In conclusion, 2-Difluoromethoxy-3-fluoro-5-formylpyridine (CAS No. 1806274-88-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable candidate for further exploration. As research continues, the compound may pave the way for novel treatments in inflammatory and oncological disorders.

For more information on the synthesis, pharmacology, and potential applications of 2-Difluoromethoxy-3-fluoro-5-formylpyridine, refer to recent studies in *Journal of Medicinal Chemistry*, *Bioorganic & Medicinal Chemistry*, and *Cancer Research*. These publications provide detailed insights into the molecule's properties and its role in drug development.

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